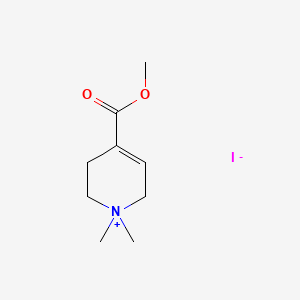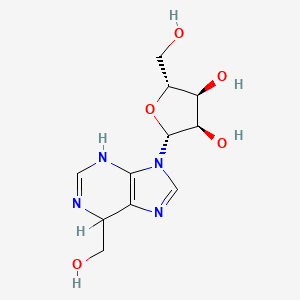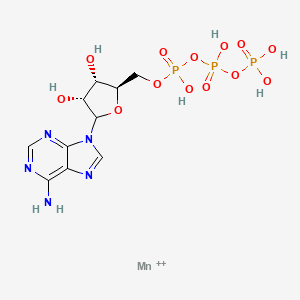
Manganese adenosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.
Wissenschaftliche Forschungsanwendungen
Interaction with Chromaffin Granules
Manganese adenosine triphosphate (Mn-ATP) has been studied in the context of adrenal chromaffin granules. In a study by Daniels, Williams, and Wright (1978), Mn cations were used as a probe to examine the interactions between ATP, metal ions, adrenaline, and chromogranin proteins in bovine adrenal chromaffin granules. This research highlighted Mn's role as an effective perturbing probe of structure in these granules (Daniels, Williams, & Wright, 1978).
Role in Photosynthetic Phosphorylation
Mn-ATP's interaction with magnesium and its effects in photosynthetic phosphorylation were explored in a study by Mudd (1959). This research found a critical ratio of magnesium and adenosine phosphates, including Mn-ATP, in enzymatically catalyzed reactions, underscoring the compound's significance in bioenergetic processes (Mudd, 1959).
Mitochondrial Function in Manganese Deficiency
Hurley, Theriault, and Dreosti (1970) investigated the effects of manganese deficiency on liver mitochondria, focusing on oxidative phosphorylation and the role of ATP. They found that while adenosine triphosphate formation to oxygen consumption ratios were normal in manganese-deficient mice, there were reductions in oxygen uptake and mitochondrial structural abnormalities (Hurley, Theriault, & Dreosti, 1970).
MnDPDP and Manganese Chloride on Cardiac Energy Metabolism
The effects of manganese dipyridoxyl diphosphate (MnDPDP) and manganese chloride (MnCl2) on cardiac energy metabolism and manganese accumulation were investigated by Brurok et al. (1997). They found that both compounds influenced cardiac metabolism and led to tissue accumulation of manganese, though with differing potencies (Brurok et al., 1997).
ATP Conformation on Pyruvate Kinase
Sloan and Mildvan (1976) conducted a study on the conformation of ATP in the manganese complex of pyruvate kinase from rabbit muscle. Their research provided insights into the interaction between ATP and manganese in enzymatic processes (Sloan & Mildvan, 1976).
Manganese Poisoning and Biochemical Observations
Chandra, Seth, and Mankeshwar (1974) studied the clinical and biochemical aspects of manganese poisoning, focusing on serum adenosine deaminase levels and their relationship with manganese exposure. This study highlighted the biochemical effects of manganese on ATP-related enzymes (Chandra, Seth, & Mankeshwar, 1974).
Creatine Kinase Activity and Mn-ATP
O'Sullivan and Cohn (1966) explored the manganese-enzyme-substrate complexes of creatine kinase with ATP, revealing the enzyme's interaction with Mn-ATP and its implications for muscle metabolism (O'Sullivan & Cohn, 1966).
Mn-ATP in DNA Replication Fidelity
Beckman, Mildvan, and Loeb (1985) investigated the effects of manganese on DNA replication fidelity, particularly focusing on Mn-ATP interactions with Escherichia coli DNA polymerase I. Their findings contribute to understanding the role of Mn-ATP in genetic processes (Beckman, Mildvan, & Loeb, 1985).
Eigenschaften
CAS-Nummer |
56842-80-9 |
|---|---|
Produktname |
Manganese adenosine triphosphate |
Molekularformel |
C10H16MnN5O13P3+2 |
Molekulargewicht |
562.12 g/mol |
IUPAC-Name |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/C10H16N5O13P3.Mn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/t4-,6-,7-,10?;/m1./s1 |
InChI-Schlüssel |
VQCJUDCUQJNKCF-JJJJRQIZSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mn+2] |
Synonyme |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



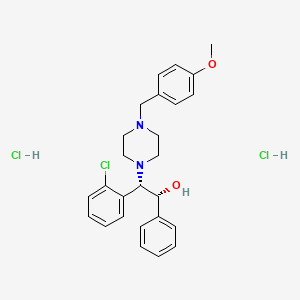
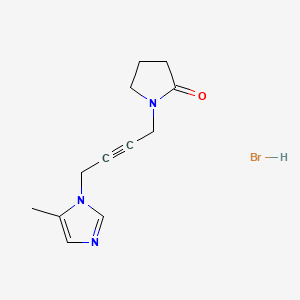
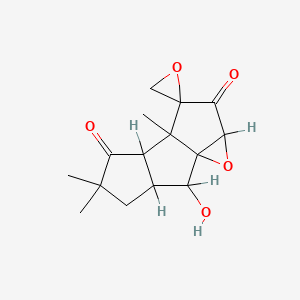
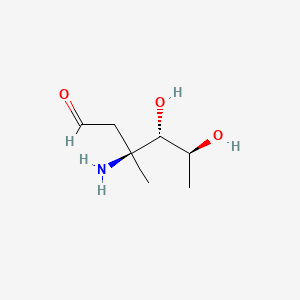
![4-amino-7-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1196375.png)
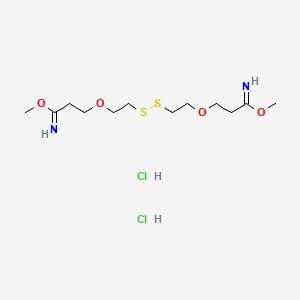
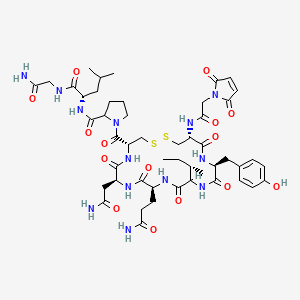
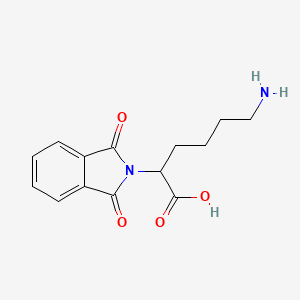
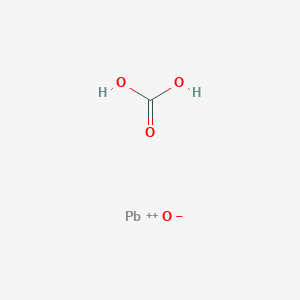
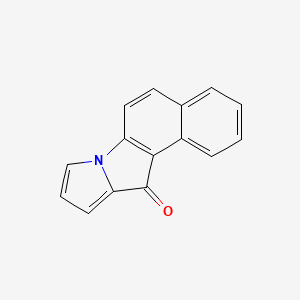
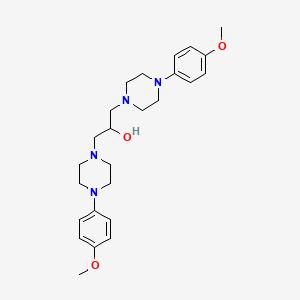
![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)
